molecular formula C15H16N2O3S B6443781 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide CAS No. 1235001-78-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

Cat. No. B6443781
CAS RN: 1235001-78-1
M. Wt: 304.4 g/mol
InChI Key: HIGMMWFPPRFOFV-UHFFFAOYSA-N
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Description

The compound “N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide” is a complex organic molecule. It contains a benzodioxole group, which is a type of aromatic ether, and a thiazole group, which is a type of heterocyclic compound . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For instance, the benzodioxole group might undergo electrophilic aromatic substitution, while the thiazole group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s a pharmaceutical, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-9-14(21-10(2)17-9)6-15(18)16-7-11-3-4-12-13(5-11)20-8-19-12/h3-5H,6-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGMMWFPPRFOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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